4-(Dimethylamino)but-2-ynoic acid hydrochloride
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Overview
Description
4-(Dimethylamino)but-2-ynoic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a but-2-ynoic acid backbone, which is further stabilized by the addition of hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)but-2-ynoic acid hydrochloride typically involves the reaction of dimethylamine with but-2-ynoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)but-2-ynoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
4-(Dimethylamino)but-2-ynoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)but-2-ynoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in the compound’s reactivity and its ability to interact with biological molecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(Dimethylamino)but-2-ynoic acid hydrochloride can be compared with other similar compounds, such as:
- 4-(Dimethylamino)butyric acid hydrochloride
- 3-(Dimethylamino)propionic acid hydrochloride
- N,N-Dimethylglycine hydrochloride
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its but-2-ynoic acid backbone, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-(dimethylamino)but-2-ynoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-7(2)5-3-4-6(8)9;/h5H2,1-2H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHKHIMMIKFQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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